Cas no 2143968-06-1 (Biotin-PEG3-Me-Tet)

Biotin-PEG3-Me-Tet structure
Productnaam:Biotin-PEG3-Me-Tet
Biotin-PEG3-Me-Tet Chemische en fysische eigenschappen
Naam en identificatie
-
- Biotin-PEG3-Me-Tet
- DA-71512
- N-(1-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)-3-oxo-6,9,12-trioxa-2-azatetradecan-14-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
- HY-156495
- 2143968-06-1
- CS-0903782
-
- Inchi: 1S/C29H42N8O6S/c1-20-34-36-28(37-35-20)22-8-6-21(7-9-22)18-31-26(39)10-12-41-14-16-43-17-15-42-13-11-30-25(38)5-3-2-4-24-27-23(19-44-24)32-29(40)33-27/h6-9,23-24,27H,2-5,10-19H2,1H3,(H,30,38)(H,31,39)(H2,32,33,40)/t23-,24-,27-/m0/s1
- InChI-sleutel: CJVUSGLIHMFDML-DPZBCOQUSA-N
- LACHT: S1C[C@H]2[C@@H]([C@@H]1CCCCC(NCCOCCOCCOCCC(NCC1C=CC(C3=NN=C(C)N=N3)=CC=1)=O)=O)NC(N2)=O
Berekende eigenschappen
- Exacte massa: 630.29480226Da
- Monoisotopische massa: 630.29480226Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 11
- Zware atoomtelling: 44
- Aantal draaibare bindingen: 20
- Complexiteit: 875
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 204Ų
- XLogP3: -0.9
Biotin-PEG3-Me-Tet Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA19561-25mg |
Methyltetrazine-CH2NHCO-PEG3-Biotin |
2143968-06-1 | min.95% | 25mg |
$229.00 | 2024-04-20 | |
A2B Chem LLC | BA19561-100mg |
Methyltetrazine-CH2NHCO-PEG3-Biotin |
2143968-06-1 | min.95% | 100mg |
$551.00 | 2024-04-20 |
Biotin-PEG3-Me-Tet Gerelateerde literatuur
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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